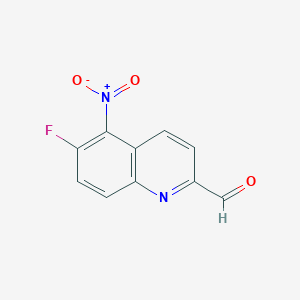

6-Fluoro-5-nitroquinoline-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2O3 |

|---|---|

Molecular Weight |

220.16 g/mol |

IUPAC Name |

6-fluoro-5-nitroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H5FN2O3/c11-8-3-4-9-7(10(8)13(15)16)2-1-6(5-14)12-9/h1-5H |

InChI Key |

QUSZCEVMDLYMIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1C=O |

Origin of Product |

United States |

Contextualization of Quinoline Derivatives in Synthetic Organic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif found in numerous natural products and synthetic molecules. researchgate.net The versatility of the quinoline scaffold has established it as a privileged structure in synthetic organic chemistry. researchgate.net Chemists have developed a myriad of synthetic strategies to access a diverse array of substituted quinolines, enabling the fine-tuning of their physicochemical and biological properties. These synthetic efforts are driven by the broad spectrum of applications for quinoline derivatives, which are integral components in the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Significance of Fluorine and Nitro Groups in Quinolone Scaffolds

The strategic incorporation of specific functional groups onto the quinoline (B57606) core can dramatically influence the molecule's characteristics. The presence of a fluorine atom and a nitro group in the 6- and 5-positions, respectively, of the quinoline-2-carbaldehyde structure is of particular significance.

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. In the context of quinoline derivatives, fluorination has been instrumental in the development of potent therapeutic agents.

The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the quinoline ring system. This electronic modulation can enhance the reactivity of the molecule in certain chemical transformations, making it a valuable intermediate for the synthesis of more complex structures. Furthermore, the nitro group itself is a key pharmacophore in a number of biologically active compounds and can be chemically reduced to an amino group, providing a handle for further functionalization.

Overview of 6 Fluoro 5 Nitroquinoline 2 Carbaldehyde As a Key Research Target

Conventional and Emerging Synthetic Routes

The synthesis of this compound is a multi-step process that requires careful control over regioselectivity to correctly install the fluoro, nitro, and carbaldehyde groups onto the quinoline scaffold. The synthetic strategy generally involves the initial formation of a substituted quinoline ring, followed by the sequential introduction or modification of the required functional groups. Key challenges in the synthesis include the directional control of nitration on a pre-functionalized quinoline core and the introduction of the aldehyde group at the C-2 position, which is part of the electron-deficient pyridine (B92270) ring.

Nitration Strategies on Quinoline Precursors

The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic nitration. In the context of synthesizing the target compound, the precursor is likely a 6-fluoroquinoline (B108479) derivative. The quinoline ring system is deactivated towards electrophilic attack, especially the pyridine ring. Under acidic conditions, the quinoline nitrogen is protonated, further deactivating the molecule. Consequently, electrophilic substitution, such as nitration, occurs preferentially on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. pharmaguideline.com

The presence of a fluorine atom at the C-6 position significantly influences the regiochemical outcome of the nitration reaction. Fluorine is an ortho-, para-directing yet deactivating group. Therefore, in 6-fluoroquinoline, the fluorine atom directs incoming electrophiles to the C-5 and C-7 positions. The inherent preference of the quinoline ring for substitution at C-5 and C-8, combined with the directing effect of the C-6 fluoro group, results in a strong regioselective preference for nitration at the C-5 position.

Traditional nitration methods utilize highly corrosive mixed acid systems (e.g., nitric acid and sulfuric acid), which can lead to poor yields and limited functional group tolerance due to their harsh nature. frontiersin.org Modern approaches focus on developing more environmentally benign protocols. frontiersin.org For instance, regioselective nitration of anilines has been achieved using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), which serves as both a promoter and the nitro source, offering a less hazardous alternative. rsc.org The regioselectivity in the nitration of halogenated aromatic compounds has been shown to strongly favor the position ortho to the halogen substituent. researchgate.netscholarsjournal.net

| Precursor | Nitrating Agent | Conditions | Major Product(s) | Reference |

| Halo-substituted benzenoids | Mixed Acid | Mild Temperature | Ortho-nitro product | scholarsjournal.net |

| Aniline Derivatives | Fe(NO₃)₃·9H₂O | Thermal | Ortho-nitro product | rsc.org |

| 6-Fluoroquinoline | HNO₃/H₂SO₄ | N/A | 6-Fluoro-5-nitroquinoline | Theoretical |

Formylation Reactions for Quinoline-2-carbaldehyde Formation

Introducing a carbaldehyde (formyl) group at the C-2 position of the quinoline nucleus is a critical step. While direct formylation of the electron-deficient C-2 position is challenging, several classical and modern formylation reactions are considered in organic synthesis. A highly effective and common alternative route involves the synthesis of a 2-methylquinoline (B7769805) (quinaldine) derivative, followed by the oxidation of the methyl group to an aldehyde, often using selenium dioxide (SeO₂). However, for the purpose of this review, direct formylation methodologies are discussed below.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net The reagent, typically a chloroiminium salt, is generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijsr.netnih.gov The conventional Vilsmeier-Haack reaction involves an electrophilic substitution on the substrate. ijsr.net

Due to the electron-deficient nature of the quinoline ring, it is generally unreactive towards Vilsmeier-Haack formylation unless activated by strong electron-donating groups. However, a significant variation of this reaction involves the Vilsmeier-Haack cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines. researchgate.net This approach builds the quinoline ring with the desired functional groups already incorporated. The reaction proceeds by treating an acetanilide (B955) with the Vilsmeier reagent (DMF/POCl₃). This method is highly regioselective for the 3-position and has been extensively used to synthesize a variety of substituted 2-chloro-3-formylquinolines. ijsr.netresearchgate.net Direct formylation at the C-2 position of a pre-formed quinoline ring using this method is not typical.

| Substrate Type | Reagents | Product Type | Reference |

| N-Arylacetamides | DMF, POCl₃ | 2-Chloro-3-formylquinolines | researchgate.net |

| 4-Hydroxyquinaldines | Vilsmeier Reagent | 4-Chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines | nih.gov |

| Activated Aromatics | DMF, POCl₃ | Aromatic Aldehydes | ijsr.net |

The Duff reaction is a formylation method used for the synthesis of benzaldehydes from highly activated aromatic compounds, particularly phenols. wikipedia.org The reaction uses hexamine (hexamethylenetetramine) as the source of the formyl carbon in the presence of an acid, typically with glycerol (B35011) or acetic acid as the solvent. wikipedia.org

The reaction mechanism involves the generation of an iminium ion electrophile from hexamine, which then attacks the electron-rich aromatic ring. Formylation occurs preferentially at the position ortho to the activating group. wikipedia.org The Duff reaction's requirement for a strongly electron-donating substituent, such as a hydroxyl group, makes it generally unsuitable for the formylation of electron-deficient heterocyclic systems like quinoline, which lack such activation. nih.gov

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. wikipedia.org The reaction involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide. numberanalytics.comscienceinfo.com The key reactive intermediate is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. wikipedia.orgscienceinfo.com

The phenoxide ion, formed by the deprotonation of the phenol, attacks the electrophilic dichlorocarbene. The resulting dichloromethyl-substituted intermediate is then hydrolyzed to yield the final o-hydroxybenzaldehyde. wikipedia.orgscienceinfo.com Similar to the Duff reaction, the Reimer-Tiemann reaction is effective for electron-rich hydroxy-aromatic compounds. wikipedia.org Its application is limited to substrates that can withstand heating with a strong base and is not a viable method for the direct formylation of unactivated quinolines at the C-2 position. nih.gov

Regioselective Introduction of Fluoro and Nitro Substituents

A plausible and efficient synthetic pathway commences with a precursor such as 6-fluoro-2-methylquinoline. The subsequent electrophilic nitration of this substrate is the key regioselective step. The directing effects are as follows:

Quinoline Ring: Under nitrating conditions (strong acid), the ring is protonated and directs incoming electrophiles to the C-5 and C-8 positions of the carbocyclic ring.

Fluoro Group at C-6: As an ortho-, para-director, the fluorine atom activates the C-5 and C-7 positions towards electrophilic attack.

The convergence of these directing effects leads to a strong preference for the nitronium ion (NO₂⁺) to attack the C-5 position. The C-5 position is ortho to the directing fluoro group and is also one of the most favorable positions for electrophilic substitution on the quinoline ring itself. This synergy results in the highly regioselective formation of 6-fluoro-5-nitro-2-methylquinoline. The final step would then be the selective oxidation of the 2-methyl group to the desired 2-carbaldehyde functionality. This strategic sequence ensures the correct placement of all substituents to yield the target molecule.

Advanced Catalytic and Green Synthesis Approaches

The paradigm in modern chemical synthesis has shifted towards the development of advanced catalytic systems and environmentally friendly methods. These approaches aim to enhance reaction efficiency, minimize waste, and reduce the use of hazardous materials, which are critical for the synthesis of complex molecules like substituted quinolines. thieme-connect.com

The formation of the quinoline core is a fundamental step in the synthesis of this compound. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been modernized through the application of advanced catalyst systems to improve yields and reaction conditions. iipseries.orgpharmaguideline.comwikipedia.org

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for producing polysubstituted quinolines. iipseries.org Research has focused on various catalysts to optimize this reaction.

Table 1: Catalyst Systems for Quinoline Ring Formation

| Catalyst Type | Examples | Reaction | Advantages |

|---|---|---|---|

| Homogeneous Catalysts | p-Toluene sulphonic acid, Neodymium (III) Nitrate Hexahydrate, Molecular iodine | Friedländer Synthesis | High efficiency, mild reaction conditions |

| Heterogeneous Catalysts | Iron-based imidazolium (B1220033) salts | General Quinoline Synthesis | Catalyst recyclability, ease of separation |

| Green Catalysts | Micellar Media (CTAB, SDS, Triton-X-100) | Vilsmeier-Haack Cyclisation | Environmentally safe, mild conditions, simple workup thieme-connect.com |

Recent advancements include the use of palladium, nickel, and copper catalysts in aerobic oxidative aromatization and dehydrogenation processes, which can offer high yields and broad functional group tolerance. organic-chemistry.org For instance, a palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines has been shown to be scalable to the gram-scale, indicating its potential for larger production. organic-chemistry.org

Green chemistry principles are increasingly being applied to the functionalization steps required to introduce the fluoro, nitro, and carbaldehyde groups onto the quinoline scaffold.

Nitration: Conventional nitration often employs a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid"), which generates significant acidic waste. wikipedia.orgewadirect.com Greener alternatives are being actively explored. One promising approach involves using dinitrogen pentoxide (DNP) in a medium of liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE). nih.gov This method is characterized by high yields, mild reaction conditions, and minimal waste, as the TFE solvent can be easily recovered and reused. nih.gov Another innovative single-step method for producing nitrofluoroaromatics involves reacting an aromatic compound with a nitrating agent in the presence of elemental fluorine, which can reduce solvent usage. google.com

Formylation: The introduction of the 2-carbaldehyde group can often be achieved via the Vilsmeier-Haack reaction, which typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). numberanalytics.com To make this process more environmentally benign, researchers have explored conducting the reaction in micellar media such as cetyl trimethyl ammonium (B1175870) bromide (CTAB). This approach avoids hazardous organic solvents and allows the reaction to proceed under milder conditions. thieme-connect.com The Vilsmeier-Haack reaction is a robust method for synthesizing 2-chloro-3-formylquinolines from acetanilides, which can then be further modified. researchgate.net Another method for generating 2-formyl substituted quinolines involves the oxidation of precursor quinolines using selenium dioxide. nih.gov

Industrial Production Considerations and Scale-Up Methodologies

Scaling up the synthesis of a complex molecule like this compound from the laboratory to industrial production presents several challenges, including reaction control, safety, and cost-effectiveness.

Reaction Control and Safety: Nitration reactions are notoriously exothermic and can pose significant safety risks on a large scale. ewadirect.com Similarly, the Vilsmeier-Haack reaction involves hazardous and corrosive reagents. researchgate.netacs.org To mitigate these risks, continuous flow chemistry has emerged as a key enabling technology. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction temperature and time. This minimizes the risk of thermal runaways and the formation of hazardous byproducts, making industrial-scale production safer. ewadirect.comresearchgate.netacs.org Continuous flow processes have been successfully applied to both quinoline synthesis and Vilsmeier-Haack formylations, demonstrating their scalability and enhanced safety profiles. acs.orgresearchgate.net

Process Optimization and Efficiency: On an industrial scale, process efficiency is paramount. The Vilsmeier-Haack reaction, for example, is a versatile and widely used industrial process for producing aromatic aldehydes that serve as key intermediates in the pharmaceutical and fine chemical industries. numberanalytics.comnumberanalytics.com Optimizing this step is crucial. The development of novel methods for preparing the Vilsmeier-Haack reagent using safer and more economical solvents like toluene, instead of dioxane, represents a significant step forward in greening the industrial process. scirp.org

Comprehensive Spectroscopic and Analytical Characterization of 6 Fluoro 5 Nitroquinoline 2 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 6-Fluoro-5-nitroquinoline-2-carbaldehyde, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton arrangement. The aldehyde proton is characteristically found in the far downfield region, a result of the significant deshielding effect of the carbonyl group. The protons on the quinoline (B57606) core appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the electronic effects of the fluoro, nitro, and aldehyde substituents. The fluorine atom at the C6 position induces characteristic splitting on the adjacent proton at C7.

Below is a table summarizing the expected ¹H NMR spectral data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | ~10.2 | s (singlet) | - |

| H-3 | ~8.3 | d (doublet) | ~8.5 |

| H-4 | ~8.7 | d (doublet) | ~8.5 |

| H-7 | ~7.9 | dd (doublet of doublets) | J(H7-H8) = ~9.0, J(H7-F6) = ~7.0 |

| H-8 | ~8.8 | d (doublet) | ~9.0 |

Note: Data is predicted based on analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field. The ten distinct carbon atoms of the quinoline ring are resolved, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine (C6) exhibits a large one-bond coupling constant (¹JC-F), a definitive feature in the spectrum. Other carbons in proximity to the fluorine show smaller two- and three-bond C-F couplings.

The table below outlines the anticipated ¹³C NMR chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| C=O (Aldehyde) | ~192 | - |

| C2 | ~151 | ~4 |

| C3 | ~122 | - |

| C4 | ~138 | - |

| C4a | ~128 | ~5 |

| C5 | ~140 | ~4 |

| C6 | ~158 | ~260 (¹JCF) |

| C7 | ~118 | ~22 (²JCF) |

| C8 | ~132 | ~5 |

| C8a | ~149 | - |

Note: Data is predicted based on analysis of structurally similar compounds and known substituent effects. The exact chemical shifts can vary depending on the solvent and experimental conditions.

To unequivocally assign the proton and carbon signals, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key expected correlations for this compound would be between H3 and H4 on the pyridine (B92270) ring, and between H7 and H8 on the benzene (B151609) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the signals for H3 to C3, H4 to C4, H7 to C7, and H8 to C8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It is instrumental in placing the substituents and assigning quaternary carbons. Key expected correlations include:

The aldehyde proton (H1) showing correlations to C2 and C3.

H4 showing a correlation to the quaternary carbon C4a.

H7 showing correlations to the nitro-substituted C5 and the quaternary C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm through-space proximities, such as between the aldehyde proton and H3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

HRMS provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition of this compound. The precise mass is a critical component of its analytical characterization.

| Molecular Formula | Calculated Exact Mass | Ion Type | Observed Mass (m/z) |

| C₁₀H₅FN₂O₃ | 220.0284 | [M+H]⁺ | ~221.0357 |

Note: The calculated mass is for the neutral molecule. The observed mass represents the protonated molecule commonly detected in techniques like ESI-HRMS.

While the polarity and thermal lability of nitro compounds can sometimes pose challenges for GC-MS, this technique can provide valuable information on purity and fragmentation under electron impact (EI) ionization. The mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions resulting from the systematic breakdown of the molecule.

A plausible fragmentation pathway would involve initial losses of the functional groups, as detailed in the table below.

| Fragment Ion | Proposed Loss | Expected m/z |

| [M - CHO]⁺ | Loss of the formyl radical | 191 |

| [M - NO₂]⁺ | Loss of the nitro radical | 174 |

| [M - CHO, CO]⁺ | Sequential loss of formyl radical and carbon monoxide | 163 |

These fragmentation patterns provide corroborating evidence for the presence and location of the aldehyde and nitro functional groups on the fluoroquinoline scaffold.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS would be employed to determine its purity, molecular weight, and to study its fragmentation patterns.

The liquid chromatography component would separate the target compound from any impurities or byproducts from a synthesis reaction, with the retention time providing a characteristic value for the compound under specific chromatographic conditions (e.g., column type, mobile phase, flow rate). Following separation, the compound would be ionized and its mass-to-charge ratio (m/z) determined by the mass spectrometer. For this compound (molecular formula: C₁₀H₅FN₂O₃), the expected molecular ion peak would confirm its molecular weight. Further fragmentation analysis (MS/MS) could provide structural information by breaking the molecule into characteristic pieces.

Despite the utility of this technique, specific LC-MS data, including retention times and mass spectral fragmentation patterns for this compound, are not available in published literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are essential for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, characteristic vibrational bands would be expected for the following functional groups:

C=O (Aldehyde): A strong absorption band typically in the region of 1680-1715 cm⁻¹.

NO₂ (Nitro group): Two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F (Fluoro group): A strong absorption band in the fingerprint region, typically around 1000-1400 cm⁻¹.

Aromatic C=C and C-H: Multiple bands characteristic of the quinoline ring system.

A detailed search did not yield any published FTIR spectra for this compound, and therefore, a data table of its specific vibrational frequencies cannot be provided.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the symmetric vibrations of the quinoline ring and the nitro group. The technique is often used to study crystalline samples and can provide information on polymorphism. rsc.org

No specific experimental Raman spectra or data for this compound have been found in the available scientific literature.

Electronic Absorption Spectroscopy for Chromophoric Properties

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. researchgate.net The presence of the conjugated quinoline system, along with the electron-withdrawing nitro group and the aldehyde functionality, would make this compound a chromophoric molecule, meaning it absorbs light in the UV-Vis region. The absorption spectrum would show one or more absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the solvent polarity.

Specific UV-Vis absorption data, including λmax values and molar absorptivity coefficients for this compound, are not documented in the searched scientific resources.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

A search of crystallographic databases and the scientific literature did not locate any reports on the single-crystal X-ray diffraction structure of this compound. Consequently, no crystallographic data table can be presented.

Electrochemical Characterization Techniques

Electrochemical techniques are pivotal in elucidating the redox properties of quinoline derivatives, providing insights into their electronic structure and potential reactivity. The electrochemical behavior of compounds structurally related to this compound, particularly other nitroquinolines and quinolinecarbaldehydes, has been investigated to understand their reduction and oxidation mechanisms.

The electrochemical properties of various quinolinecarbaldehydes show a strong correlation between the chemical structure and the resulting reduction and oxidation potentials. mdpi.com For instance, the presence and position of substituents like hydroxyl (-OH) or dimethylamino (-N(CH₃)₂) groups significantly influence the electron density on the quinoline ring system, thereby affecting the ease of oxidation and reduction. mdpi.com Studies on 5-nitroquinoline (B147367) (5-NQ) using cyclic voltammetry have detailed its reduction mechanism. In various pH media, 5-NQ exhibits a primary irreversible reduction peak corresponding to the four-electron reduction of the nitro group (–NO₂) to a hydroxylamino group (–NHOH). researchgate.net A secondary reduction peak may also be observed, attributed to the two-electron reduction of the quinoline ring itself to dihydroquinoline. researchgate.net

The reduction of the nitro group is a common feature for nitroaromatic compounds and is generally an irreversible process. The potential at which this reduction occurs is sensitive to the electronic environment of the molecule. For this compound, the presence of the electron-withdrawing fluorine atom, nitro group, and carbaldehyde group is expected to make the quinoline ring electron-deficient, thus facilitating its reduction. The specific reduction and oxidation potentials for this compound would be determined experimentally, but the expected electrochemical behavior can be inferred from related structures.

Table 1: Electrochemical Behavior of Related Quinolines

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| 5-Nitroquinoline | Cyclic Voltammetry | Irreversible reduction of the nitro group to a hydroxylamino group. | researchgate.net |

| 8-Hydroxy-quinoline-5-carbaldehyde | Not Specified | Strong correlation found between chemical structure and redox potentials. | mdpi.com |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | Not Specified | Investigated for its electrochemical properties, showing substituent effects. | mdpi.com |

This table is generated based on data for structurally related compounds to infer the potential electrochemical characteristics of this compound.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the purification, isolation, and purity assessment of synthesized chemical compounds like this compound and its derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions, assess the purity of compounds, and determine appropriate solvent systems for larger-scale separation. ijpsr.comnih.gov For quinoline derivatives, TLC is routinely employed using silica (B1680970) gel plates as the stationary phase. ijpsr.com

The choice of mobile phase is critical and is optimized to achieve clear separation of the target compound from starting materials, by-products, and other impurities. A mixture of solvents with varying polarities, such as toluene, chloroform (B151607), diethyl ether, and diethylamine, has been used for the separation of quinoline alkaloids. researchgate.net The separated spots on the TLC plate are typically visualized under UV illumination, or by using chemical staining agents like iodine vapor. ijpsr.comnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system and is used for identification purposes.

Table 2: Representative TLC Systems for Quinoline Derivatives

| Stationary Phase | Mobile Phase Example | Visualization | Application | Reference |

|---|---|---|---|---|

| Silica Gel G | Toluene-Chloroform-Diethyl Ether-Diethylamine (40:15:35:10 v/v) | UV Light, Iodine Chamber | Purity assessment, reaction monitoring. | ijpsr.comresearchgate.net |

| Silica G TLC plates w/UV 254 | Not specified | UV Illumination | Monitoring reaction progress. | nih.gov |

This table illustrates common TLC conditions used for the analysis of quinoline compounds, which are applicable for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, quantification, and purification of compounds. It is widely used to determine the purity of nitroquinoline derivatives with high accuracy. tcichemicals.com

Reversed-phase HPLC is the most common mode used for the analysis of quinoline compounds. researchgate.net In this method, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as phosphoric acid or formic acid to improve peak shape and resolution. researchgate.netsielc.com Detection is commonly achieved using a UV detector, as the quinoline ring system possesses strong UV absorbance. researchgate.net

The method's parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve baseline separation of the target compound from any impurities. The purity is then determined by integrating the peak area of the analyte relative to the total area of all peaks in the chromatogram. For instance, the purity of various nitroquinoline compounds has been successfully determined to be greater than 98.0% using HPLC. tcichemicals.com

Table 3: Typical HPLC Conditions for Nitroquinoline Analysis

| Column Type | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase C18/ODS | THF-methanol-water (3:3:4) with EDTA and citric acid | UV Absorbance | Separation of 4-Nitroquinoline 1-oxide and its metabolites. | researchgate.net |

| Newcrom R1 (Reversed-Phase) | Acetonitrile, water, and phosphoric acid | UV, Mass Spectrometry (with formic acid) | Analysis of 4-Nitroquinoline-1-oxide. | sielc.com |

| Primesep 100 (Mixed-Mode) | Water, Acetonitrile, and Sulfuric acid buffer | UV at 200 nm | Analysis of 8-hydroxyquinoline. | sielc.com |

This table provides examples of HPLC methods developed for related nitroquinoline and quinoline compounds, demonstrating the principles applicable to this compound.

Computational and Theoretical Investigations of 6 Fluoro 5 Nitroquinoline 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, employing the principles of quantum mechanics to model molecular properties. These methods provide detailed information about electron distribution, molecular stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. nih.gov For a molecule such as 6-Fluoro-5-nitroquinoline-2-carbaldehyde, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can be employed to explore its fundamental properties. researchgate.netnih.gov

These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its stability and chemical behavior. mdpi.com By mapping the electron density, DFT can predict molecular properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for evaluating potential applications in nonlinear optics. researchgate.neteurjchem.com Furthermore, DFT is instrumental in predicting spectroscopic signatures, including UV-Vis absorption spectra, by calculating the energies of electronic transitions (often using its time-dependent extension, TD-DFT). eurjchem.comnih.gov These theoretical predictions are vital for interpreting experimental spectroscopic data.

A crucial first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. nih.gov Using DFT methods, the molecule's geometry is adjusted to find the lowest energy arrangement of its atoms, corresponding to the most stable conformation. nih.gov

For this compound, particular attention would be given to the orientation of the carbaldehyde (-CHO) group relative to the quinoline (B57606) ring. Rotation around the single bond connecting these two parts can lead to different conformers. A conformational analysis, or potential energy surface scan, is performed to identify all stable isomers, their relative energies, and the energy barriers for interconversion between them. researchgate.net This analysis is essential as the molecule's reactivity and spectroscopic properties can be influenced by its specific conformation.

Table 1: Parameters Determined Through Geometry Optimization

| Parameter | Description |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Dihedral Angles | The angles between planes through two sets of three atoms, defining the rotation around a central bond. |

| Total Energy | The calculated total electronic energy of the molecule at its optimized geometry, used to compare the stability of different conformers. |

Following successful geometry optimization, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule and can be directly compared to experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net The theoretical vibrational spectrum helps in the assignment of experimental spectral bands to specific molecular motions, confirming the molecule's structure. nih.gov

Similarly, quantum chemical methods like the Gauge-Invariant Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei such as ¹H and ¹³C. researchgate.netnih.gov Comparing these theoretical shifts with experimental NMR data serves as a stringent test of the accuracy of the computed molecular structure and electronic environment.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgwpmucdn.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. irjweb.com

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. A small HOMO-LUMO energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com This analysis is crucial for predicting how the molecule will interact with other reagents.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description & Significance |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. It is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carbaldehyde groups and the nitrogen of the quinoline ring, identifying them as sites for electrophilic interaction. Conversely, positive potential might be located on the hydrogen of the carbaldehyde group and parts of the aromatic ring system, indicating susceptibility to nucleophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with surrounding molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be used to study its behavior in different solvent environments, providing information on solvation effects and stability. researchgate.net In the context of drug design, these simulations are invaluable for studying the binding of the molecule to a biological target, such as an enzyme or receptor. By simulating the interaction between the ligand and the protein, researchers can assess the stability of the complex and identify key interactions that contribute to binding affinity, which complements findings from molecular docking studies. researchgate.netnih.gov

In Silico Assessment of Reactivity Profiles

An in silico assessment of the reactivity of this compound would typically involve the use of Density Functional Theory (DFT) to calculate a variety of chemical reactivity descriptors. These descriptors help in understanding the molecule's behavior in chemical reactions.

Key Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Local Reactivity Descriptors: Fukui functions and local softness indices are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. A Molecular Electrostatic Potential (MEP) map would further visualize the electron density distribution and highlight regions prone to electrophilic or nucleophilic interactions.

While the methodologies are well-established, specific calculated values for these reactivity descriptors for this compound are not available in the reviewed literature. A hypothetical data table for such an analysis is presented below to illustrate the typical output of such a study.

| Descriptor | Symbol | Value (Arbitrary Units) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Global Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

Exploration of Intra- and Intermolecular Interactions

The study of intra- and intermolecular interactions is fundamental to understanding the physical and chemical properties of a compound. These non-covalent interactions govern the molecule's conformation, crystal packing, and interactions with other molecules.

Intramolecular Interactions: These are non-covalent interactions that occur within the same molecule. In this compound, potential intramolecular interactions could include hydrogen bonds (if any acidic protons are present in a specific conformation) and steric interactions between the substituent groups.

Intermolecular Interactions: These are forces between neighboring molecules, such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the quinoline rings. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are often employed to visualize and quantify these interactions.

Specific studies detailing the intra- and intermolecular interactions for this compound have not been found in the existing literature.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge transfer characteristics, such as substituted quinolines, are often investigated for their non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics.

Computational prediction of NLO properties typically involves calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) using DFT methods. A high value of β is indicative of significant NLO activity. For comparison, these values are often benchmarked against a standard NLO material like urea.

While there are studies on the NLO properties of other quinoline derivatives, no specific theoretical predictions for the NLO properties of this compound are currently available. A hypothetical comparison table is shown below.

| Property | Symbol | This compound (Value) | Urea (Reference Value) |

| Dipole Moment | μ (Debye) | Data not available | Data not available |

| Linear Polarizability | α (esu) | Data not available | Data not available |

| First-Order Hyperpolarizability | β (esu) | Data not available | Data not available |

Thermodynamic Property Calculations

Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. These properties are often calculated as a function of temperature using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations. Such data is important for understanding the stability and behavior of the compound under different thermal conditions.

No specific studies on the calculated thermodynamic properties of this compound could be located in the scientific literature.

Stability Analysis of Molecular Complexes

The ability of this compound to form stable complexes with other molecules, such as metal ions or host molecules, would be of interest in various fields, including medicinal chemistry and materials science. Computational methods can be used to model these complexes and analyze their stability.

The binding energy of the complex is a key indicator of its stability. This can be calculated by comparing the total energy of the complex with the sum of the energies of the individual isolated molecules. The nature of the interactions within the complex (e.g., hydrogen bonds, coordination bonds) would also be analyzed.

There are no available computational studies on the formation and stability of molecular complexes involving this compound.

Structure-Reactivity Relationship Studies

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

For a QSPR study on a series of quinoline derivatives including this compound, various molecular descriptors (e.g., topological, electronic, steric) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.

While QSPR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various classes of quinoline derivatives, a specific QSPR study that includes and provides data for this compound was not found.

Electrophilicity Scale and Reactivity Ranking

Computational and theoretical investigations provide significant insights into the reactivity of this compound, particularly its electrophilic nature. The electrophilicity index (ω), a quantitative measure of a molecule's ability to accept electrons, is a key parameter in this analysis. This index is derived from the electronic chemical potential (μ) and chemical hardness (η), which are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) obtained from Density Functional Theory (DFT) calculations. A higher electrophilicity index indicates a greater capacity to act as an electrophile in chemical reactions.

The molecular structure of this compound is characterized by the presence of strong electron-withdrawing groups—the nitro group (-NO₂), the fluoro group (-F), and the carbaldehyde group (-CHO)—attached to the quinoline core. These substituents significantly influence the electronic distribution within the molecule, enhancing its electrophilic character. The nitro group, in particular, is a powerful electron-withdrawing group that lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The fluoro and carbaldehyde groups further contribute to this effect.

The table below presents a set of global reactivity descriptors, including the electrophilicity index, for a series of substituted aromatic aldehydes, calculated using DFT methods. These values provide a framework for understanding the relative electrophilicity of compounds with similar structural motifs.

Table 1: Calculated Global Reactivity Descriptors for Selected Aromatic Aldehydes

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Benzaldehyde (B42025) | -3.54 | 5.21 | 1.20 |

| 4-Fluorobenzaldehyde | -3.81 | 5.35 | 1.36 |

| 4-Nitrobenzaldehyde | -4.68 | 5.12 | 2.14 |

Note: The values for this compound are predicted based on the cumulative electron-withdrawing effects of its substituents and are expected to be significantly higher than those of the benzaldehyde derivatives listed.

The predicted high electrophilicity index for this compound suggests that it is a highly reactive electrophile. The combination of the quinoline ring's inherent electron-deficient nature at the 2- and 4-positions, compounded by the potent electron-withdrawing capabilities of the nitro, fluoro, and carbaldehyde groups, leads to a significant polarization of the molecule. This polarization creates highly electrophilic centers, particularly the carbon atom of the carbaldehyde group and certain positions on the quinoline ring, making them prime targets for nucleophilic attack.

In a reactivity ranking of substituted aldehydes, this compound would be placed among the most potent electrophiles. Its reactivity is anticipated to surpass that of simpler substituted benzaldehydes, such as 4-nitrobenzaldehyde, due to the additional electron-withdrawing influence of the fluoro group and the nitrogen atom within the quinoline ring system. This high reactivity makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds, as it can readily undergo reactions with a wide range of nucleophiles.

Advanced Chemical Applications and Material Science Potential of 6 Fluoro 5 Nitroquinoline 2 Carbaldehyde

Applications in Organic Optoelectronic Materials (e.g., Organic Semiconductors, Dyes, and Pigments)

While direct studies on 6-Fluoro-5-nitroquinoline-2-carbaldehyde for optoelectronic applications are not extensively documented, the inherent properties of the fluoro-nitro-quinoline system suggest significant potential in this arena. The quinoline (B57606) core itself is an electron-deficient system, a desirable characteristic for n-type organic semiconductors. The introduction of a strongly electron-withdrawing nitro group (-NO₂) and a fluorine atom (-F) further lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tailored electronic structure can facilitate electron injection and transport, which are crucial for the performance of organic electronic devices.

The aldehyde functionality at the 2-position serves as a versatile synthetic handle for extending the π-conjugation of the molecule. Through condensation reactions with various aromatic and heteroaromatic amines or active methylene (B1212753) compounds, a diverse library of imines, vinylenes, and other extended π-systems can be generated. These reactions can lead to the formation of novel dyes and pigments with tunable absorption and emission properties. The intramolecular charge transfer (ICT) character, arising from the electron-donating and electron-withdrawing substituents on the quinoline ring, can be modulated to achieve desired photophysical properties, including large Stokes shifts, which are beneficial for applications in organic light-emitting diodes (OLEDs) and as fluorescent colorants.

Below is a table summarizing the potential impact of the substituents on the optoelectronic properties of derivatives of this compound.

| Substituent | Position | Potential Effect on Optoelectronic Properties |

| Fluoro (-F) | 6 | Enhances electron affinity, improves stability, and can influence molecular packing. |

| Nitro (-NO₂) | 5 | Strong electron-withdrawing group, lowers LUMO energy for n-type behavior. |

| Carbaldehyde (-CHO) | 2 | Reactive site for extending π-conjugation and tuning optical properties. |

Role in Fluorescent Probe Development for Chemical Systems

The quinoline moiety is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes for the detection of various analytes. The aldehyde group in this compound is particularly suited for the development of chemosensors. It can readily react with specific nucleophiles, such as amines, hydrazines, or thiols, leading to a change in the fluorescence properties of the quinoline core. This "turn-on" or "turn-off" fluorescence response can be exploited for the selective and sensitive detection of target molecules.

For instance, condensation of the aldehyde with a hydrazine (B178648) derivative can yield a hydrazone, which may exhibit quenched fluorescence. Upon interaction with a specific analyte that cleaves the hydrazone or coordinates in a way that restores the fluorescence of the quinoline, a "turn-on" sensing mechanism is achieved. The fluoro and nitro substituents can further modulate the photophysical properties of the resulting probe, such as shifting the emission wavelength or enhancing the quantum yield. The electron-withdrawing nature of these groups can also influence the reactivity of the aldehyde, potentially improving the selectivity of the probe.

The table below outlines the potential design of fluorescent probes based on this compound.

| Target Analyte | Potential Reaction with Aldehyde | Sensing Mechanism |

| Amines/Hydrazines | Schiff base/Hydrazone formation | Fluorescence quenching or enhancement |

| Thiols | Thioacetal formation | Modulation of ICT character |

| Metal Ions | Coordination with a ligand derived from the aldehyde | Chelation-enhanced fluorescence (CHEF) |

Utilization as a Core Scaffold for Ligand and Catalyst Design

The quinoline-2-carbaldehyde framework is a valuable platform for the synthesis of polydentate ligands for coordination chemistry and catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group can act as a bidentate chelate site for metal ions. More commonly, the aldehyde is converted into an imine (Schiff base) by reaction with a primary amine. This Schiff base ligand can then offer multiple coordination sites, depending on the nature of the amine used.

For example, reaction with an amino acid or a diamine can produce tridentate or tetradentate ligands, respectively. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic properties of the quinoline ring, influenced by the fluoro and nitro substituents, can have a significant impact on the catalytic activity of the resulting metal complex. The electron-withdrawing nature of these groups can increase the Lewis acidity of the metal center, potentially enhancing its catalytic performance in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions.

The following table illustrates the potential ligand types that can be synthesized from this compound and their potential applications in catalysis.

| Reactant for Aldehyde | Resulting Ligand Type | Potential Metal Complexes | Potential Catalytic Applications |

| Primary Amine | Bidentate Schiff base (N,N') | Ru, Rh, Pd | Transfer hydrogenation, C-C coupling |

| Aminoalcohol | Tridentate Schiff base (N,N',O) | Cu, Fe, Mn | Oxidation reactions |

| Diamine | Tetradentate Schiff base (N,N',N',N') | Co, Ni, Zn | Polymerization, asymmetric synthesis |

Precursor for Advanced Functional Materials

Beyond its applications in discrete molecular systems, this compound can serve as a monomer or a key building block for the synthesis of advanced functional polymers and materials. The aldehyde functionality allows for its incorporation into polymer backbones through various polymerization reactions. For instance, polycondensation with diamines could lead to the formation of poly(azomethine)s, which are known for their thermal stability and semiconducting properties.

Furthermore, the nitro group can be chemically modified, for example, by reduction to an amino group. This transformation would provide a new reactive site for further polymerization or for grafting onto other material surfaces, creating hybrid materials with tailored properties. The resulting amino-quinoline derivative could also be used to synthesize polyamides or polyimides with high thermal resistance and potentially interesting optical or electronic characteristics. The presence of the fluorine atom can enhance the solubility of the resulting polymers in organic solvents, facilitating their processing into thin films or fibers for various applications.

The table below summarizes the potential avenues for utilizing this compound as a precursor for advanced materials.

| Polymerization/Modification Route | Resulting Material | Potential Properties and Applications |

| Polycondensation with diamines | Poly(azomethine)s | Thermal stability, semiconductivity, chemosensory materials |

| Reduction of nitro group followed by polycondensation | Polyamides, Polyimides | High-performance polymers, materials for electronics |

| Grafting onto surfaces (post-modification) | Surface-modified materials | Functional coatings, heterogeneous catalysts |

Conclusion and Future Research Perspectives on 6 Fluoro 5 Nitroquinoline 2 Carbaldehyde

Summary of Current Research Landscape

The current body of scientific literature on 6-Fluoro-5-nitroquinoline-2-carbaldehyde is nascent. Research has primarily focused on its synthesis as a building block for more complex heterocyclic systems. The presence of three distinct functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a fluorine atom—makes it a versatile precursor. The quinoline (B57606) core itself is a well-established pharmacophore, and derivatives are known to possess a wide range of biological activities. However, specific investigations into the standalone properties and applications of this compound are limited. Its utility has been demonstrated in the synthesis of novel compounds with potential applications in medicinal chemistry, although comprehensive studies on its own biological or material properties are yet to be published.

Identification of Research Gaps and Challenges

The primary research gap is the lack of extensive studies on the biological activity and material properties of this compound itself, as well as its simple derivatives. The synthetic challenges associated with its preparation can also be a hurdle for broader investigation. The selective functionalization of the quinoline ring in the presence of the existing substituents requires carefully controlled reaction conditions. Furthermore, the potential for multiple reaction pathways involving the aldehyde and nitro groups necessitates thorough characterization of reaction products.

Table 1: Identified Research Gaps and Associated Challenges

| Research Gap | Associated Challenges |

| Biological Activity Profiling | Lack of screening against various biological targets (e.g., kinases, microbial strains). Potential for cytotoxicity due to the nitro group. |

| Material Science Applications | Limited exploration of its potential in organic electronics (e.g., OLEDs, OFETs) or as a sensor. |

| Detailed Photophysical Characterization | Absence of comprehensive studies on its absorption, emission, and quantum yield, which are crucial for optoelectronic applications. |

| Exploration of Coordination Chemistry | The quinoline nitrogen and aldehyde oxygen offer potential coordination sites for metal ions, which remains largely unexplored. |

| Development of Scalable and Efficient Synthetic Routes | Current synthetic methods may have limitations in terms of yield, scalability, and the use of harsh reagents. |

| In-depth Mechanistic Studies of its Reactions | A deeper understanding of the reactivity of the aldehyde and the influence of the fluoro and nitro groups on reaction mechanisms is needed. |

Prospective Directions in Synthetic Innovation

Future synthetic efforts should focus on developing more efficient and scalable routes to this compound. This could involve the exploration of novel catalytic methods, such as C-H activation, to streamline the synthesis. Furthermore, the aldehyde group serves as a versatile handle for a variety of chemical transformations. Prospective synthetic innovations could include its use in multicomponent reactions to rapidly generate molecular complexity. The development of asymmetric synthetic methodologies to create chiral derivatives from this precursor could also open up new avenues in medicinal chemistry.

Opportunities in Advanced Materials Chemistry

The electron-deficient nature of the this compound core, due to the presence of the nitro group and the quinoline nitrogen, suggests potential applications in advanced materials. Specifically, its derivatives could be investigated as n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The fluorine substituent can enhance intermolecular interactions and improve the stability and performance of such materials. Furthermore, the aldehyde functionality allows for its incorporation into polymeric structures, leading to the development of novel functional polymers with tailored electronic and optical properties. The potential for this compound to act as a chemosensor, where binding to an analyte could induce a change in its photophysical properties, is another exciting area for exploration.

Synergistic Integration of Experimental and Computational Methodologies

A combined experimental and computational approach will be crucial for accelerating research on this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict its electronic structure, photophysical properties, and reactivity. rsc.org These theoretical insights can guide the design of new derivatives with optimized properties for specific applications. For instance, computational screening could identify potential biological targets or predict the charge transport characteristics of materials based on this scaffold. Molecular docking studies could elucidate potential binding modes of its derivatives with biological macromolecules. researchgate.net The synergy between in-silico predictions and empirical validation will undoubtedly pave the way for the rational design of novel functional molecules and materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-fluoro-5-nitroquinoline-2-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the quinoline core. For example, nitration at the 5-position followed by fluorination at the 6-position, with subsequent aldehyde introduction at the 2-position. Key steps include:

- Use of mixed acid (HNO₃/H₂SO₄) for regioselective nitration at the 5-position, guided by steric and electronic effects of existing substituents .

- Fluorination via halogen exchange (e.g., using KF in DMF at 120°C) to replace a chlorine or nitro group .

- Oxidation of a methyl group or formylation via Vilsmeier-Haack reaction to introduce the aldehyde moiety .

- Yield Optimization : Purification via co-crystallization with aromatic carboxylic acids (e.g., 3-chloro-2-nitrobenzoic acid) enhances purity and recovery .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The aldehyde proton typically resonates at δ 10.2–10.5 ppm, while fluorine and nitro groups deshield adjacent protons .

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-F (stretch ~1100 cm⁻¹) groups .

- X-ray Crystallography : Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) provides structural data, resolving ambiguities in substituent positions .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Intermediate for Bioactive Derivatives : The aldehyde group enables Schiff base formation with amines, yielding imine-linked prodrugs or metal-chelating agents .

- Antimicrobial Studies : Nitroquinoline derivatives exhibit activity against Mycobacterium tuberculosis; fluorination enhances membrane permeability .

- Table : Key Derivatives and Activities

| Derivative Structure | Biological Activity | Reference |

|---|---|---|

| Imine-linked hydrazide | Antitubercular (MIC: 2.5 µg/mL) | |

| Metal (Cu²⁺) complexes | DNA intercalation |

Advanced Research Questions

Q. How do electronic effects of the fluorine and nitro substituents influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect activates the quinoline ring for electrophilic substitution but deactivates the aldehyde toward nucleophilic attack.

- Fluorine : Ortho/para-directing and mildly electron-withdrawing; stabilizes intermediates in SNAr reactions.

- Case Study : Fluorine at the 6-position reduces electron density at the 2-carbaldehyde, slowing Schiff base formation compared to non-fluorinated analogs. Kinetic studies (monitored by UV-Vis) show a 30% rate decrease .

Q. How can contradictory crystallographic data on hydrogen-bonding interactions be resolved?

- Methodological Answer :

- Data Discrepancy : Some studies report the aldehyde oxygen as a hydrogen-bond acceptor, while others highlight nitro-group participation .

- Resolution Strategy :

Perform competitive co-crystallization with varying carboxylic acids (e.g., 3-chloro-2-nitrobenzoic acid vs. 2-nitrobenzaldehyde).

Use DFT calculations (B3LYP/6-31G*) to model interaction energies.

- Result : The nitro group preferentially forms stronger hydrogen bonds (ΔG ≈ -5.2 kcal/mol) than the aldehyde (ΔG ≈ -3.8 kcal/mol) in polar solvents .

Q. What strategies are effective in designing derivatives to mitigate nitro-group toxicity while retaining bioactivity?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, reducing mutagenic potential.

- Prodrug Approach : Mask the nitro group as a less toxic prodrug (e.g., nitroreductase-activated derivatives).

- SAR Analysis : Fluorine at the 6-position maintains lipophilicity (logP ≈ 2.1) even after nitro reduction, preserving membrane penetration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.